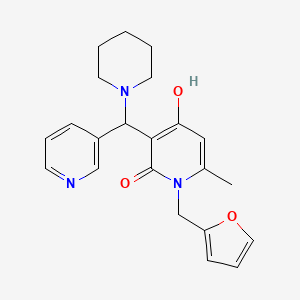

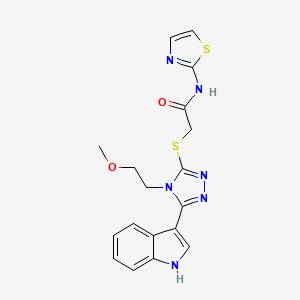

![molecular formula C25H26ClN3O4 B2495102 3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide CAS No. 921794-97-0](/img/structure/B2495102.png)

3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Research on compounds with intricate molecular structures, such as the one specified, often explores their potential in pharmacology, materials science, or as chemical intermediates. The studies available focus on various aspects of similar compounds, indicating a broad interest in their chemical behavior and properties.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including functional group transformations and ring-closure reactions. For example, Stevens et al. (1984) discuss the synthesis of antitumor agents involving imidazotetrazines, indicating methodologies that might be applicable to synthesizing related compounds (Stevens et al., 1984).

Molecular Structure Analysis

Structural determination is crucial for understanding the properties of chemical compounds. Kumarasinghe et al. (2009) utilized single-crystal X-ray analysis to unambiguously determine the structure of related compounds, highlighting the importance of accurate structural characterization (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

The reactivity of a compound can be inferred from its functional groups and overall structure. Wazzan et al. (2016) provided a detailed analysis of the spectroscopic characterization and chemical reactivity of compounds with similar structural motifs, offering insights into potential chemical behaviors (Wazzan et al., 2016).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity are often determined experimentally. The synthesis and characterization processes provide essential data for understanding these aspects, as seen in the work by Chen et al. (2012), who detailed the synthesis and crystalline structure of related compounds (Chen et al., 2012).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are crucial for the application of chemical compounds. Harada et al. (1995) explored structure-activity relationships of compounds acting as serotonin-3 receptor antagonists, indicating the importance of chemical properties in drug design (Harada et al., 1995).

Scientific Research Applications

Antitumor Activity

Research has explored the antitumor potential of compounds with complex structures similar to the specified chemical. For instance, a study on imidazotetrazines, which share structural features with the compound , highlighted their synthesis and potential as broad-spectrum antitumor agents. These compounds have shown curative activity against leukemia in preclinical models, suggesting a potential for development into therapeutic agents against cancer (Stevens et al., 1984).

Agricultural Applications

Compounds similar in structure have been investigated for their utility in agriculture, particularly as carriers for fungicides. For example, research on carbendazim and tebuconazole encapsulated in solid lipid nanoparticles and polymeric nanocapsules has demonstrated improved release profiles and reduced environmental toxicity. These findings open the door for the application of complex carboxamides in delivering agricultural chemicals in a more controlled and sustainable manner (Campos et al., 2015).

Antibacterial Agents

The development of novel antibacterial agents is another area of interest. Studies on compounds with similar structural motifs have identified several promising candidates with significant activity against common bacterial pathogens such as Staphylococcus aureus and Bacillus subtilis. These findings indicate the potential of such complex carboxamides to serve as templates for the development of new antibacterial drugs (Palkar et al., 2017).

Photophysical Properties

Research into the photophysical properties of carboxamide derivatives, including their absorption and fluorescence spectra, has significant implications for their use in materials science, particularly in the development of novel fluorescent markers and sensors. Studies have estimated the ground and excited state dipole moments of such molecules, providing insights into their electronic structures and behaviors (Patil et al., 2011).

Serotonin Receptor Antagonists

The exploration of serotonin-3 (5-HT3) receptor antagonists for therapeutic purposes has also involved compounds with complex carboxamide structures. These studies have identified potent inhibitors of the 5-HT3 receptor, which could be developed into drugs for treating conditions such as nausea and vomiting associated with chemotherapy, further highlighting the diverse biomedical applications of these compounds (Harada et al., 1995).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN3O4/c1-5-12-29-19-11-10-16(13-20(19)32-14-25(3,4)24(29)31)27-23(30)21-15(2)33-28-22(21)17-8-6-7-9-18(17)26/h6-11,13H,5,12,14H2,1-4H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBMHVFVGSHHKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,5-Dimethylpyrazol-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2495025.png)

![4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2495029.png)

![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)